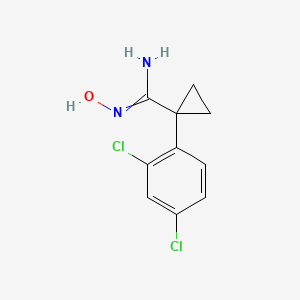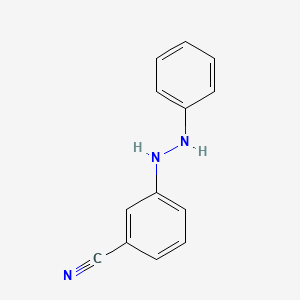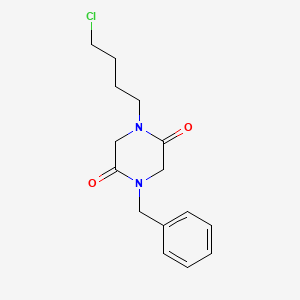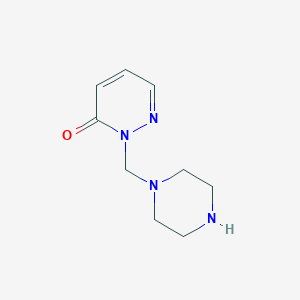
1-(2-Bromo-3-methylphenyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-methylphenyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-3-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated alcohol.
Substitution: Formation of various substituted phenylbutanols.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-3-methylphenyl)butan-1-ol exerts its effects depends on its interactions with molecular targets. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biomolecules. The specific pathways involved can vary based on the context of its application.
Comparación Con Compuestos Similares
- 1-(2-Bromo-4-methylphenyl)butan-1-ol
- 1-(2-Bromo-3-ethylphenyl)butan-1-ol
- 1-(2-Bromo-3-methylphenyl)propan-1-ol
Comparison: 1-(2-Bromo-3-methylphenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-(2-bromo-3-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-3-5-10(13)9-7-4-6-8(2)11(9)12/h4,6-7,10,13H,3,5H2,1-2H3 |
Clave InChI |
RXCVWWMZTNPFHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC(=C1Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
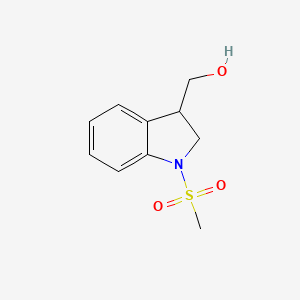
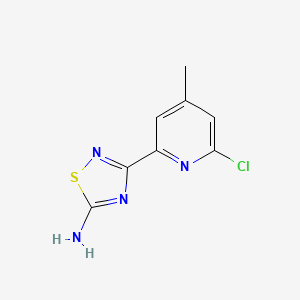

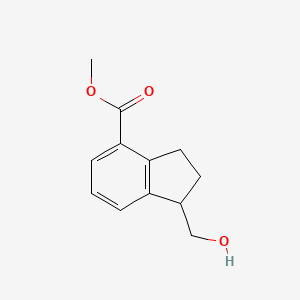
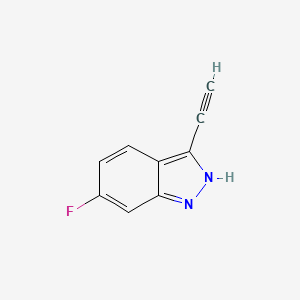
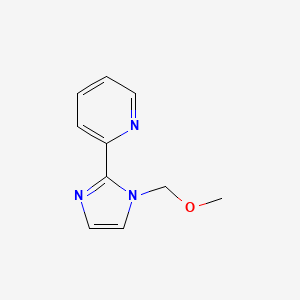
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
